Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate
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Overview
Description
Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate is an organic compound with the molecular formula C16H18N2O4. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a picolinate core substituted with methoxy and amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate typically involves the reaction of 6-methoxy-3-picolinic acid with 4-methoxyaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include ethyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise temperature and pressure control to optimize the yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 6-methoxy-3-((4-methoxyphenyl)amino)picolinate can be compared with other similar compounds, such as:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of methoxy and amino groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethyl 6-methoxy-3-(4-methoxyanilino)pyridine-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-4-22-16(19)15-13(9-10-14(18-15)21-3)17-11-5-7-12(20-2)8-6-11/h5-10,17H,4H2,1-3H3 |
InChI Key |
XOTGWGMABBBIQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)OC)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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